molecular formula C10H7F3 B3149574 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene CAS No. 67396-33-2

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene

Cat. No.: B3149574
CAS No.: 67396-33-2
M. Wt: 184.16 g/mol
InChI Key: FAARVZWFWSEJOM-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a prop-2-yn-1-yl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 3-(trifluoromethyl)benzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and liquid crystals.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and bioactive compounds.

    Catalysis: It is investigated for its role in catalytic processes, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In catalytic applications, it may act as a ligand or substrate, interacting with metal catalysts to promote chemical transformations.

Comparison with Similar Compounds

  • 1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
  • 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

Comparison: 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene is unique due to the position of the trifluoromethyl group on the benzene ring. This positional isomerism can influence the compound’s reactivity, physical properties, and applications. For instance, the electronic effects of the trifluoromethyl group can vary depending on its position, affecting the compound’s behavior in electrophilic aromatic substitution reactions.

Biological Activity

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted alkyne, is an organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the electronic properties of organic molecules, making them useful in various applications, including medicinal chemistry. This article explores the biological activity of this compound, highlighting relevant research findings, potential applications, and the implications of its structural features.

Chemical Structure and Properties

The chemical formula of this compound is C9H7F3C_9H_7F_3. The structure consists of a benzene ring with a prop-2-yn-1-yl group and a trifluoromethyl group attached:

Structure C6H5CCC(CF3)\text{Structure }\quad \text{C}_6H_5-\text{C}\equiv \text{C}-\text{C}(\text{CF}_3)

Key Properties:

  • Trifluoromethyl Group: This group imparts electron-withdrawing characteristics, enhancing the stability and reactivity of the compound.
  • Alkyne Functionality: The presence of the alkyne group suggests potential for participation in various chemical reactions, including cycloadditions and click chemistry.

Enzyme Inhibition

Research indicates that compounds featuring trifluoromethyl groups can act as inhibitors for various enzymes. For instance, similar structures have shown inhibitory effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. A study highlighted that a compound with a trifluoromethyl group exhibited high selectivity for MAO-B over MAO-A, indicating that such modifications can enhance biological activity against specific targets .

CompoundTarget EnzymeIC50 (nM)Selectivity Index
M10MAO-B4.71641.3
M4MAO-B21Not specified

Interaction with Receptors

The structural characteristics of this compound suggest potential interactions with various receptors. Compounds with similar functional groups have been studied for their ability to modulate biochemical pathways through receptor binding. Investigating its binding affinity could reveal insights into its mechanism of action and therapeutic potential.

Synthesis and Reactivity

The synthesis of this compound typically involves reactions that exploit the reactivity of alkynes. These reactions can lead to the formation of complex molecules with diverse biological activities. The compound's reactivity allows it to participate in cycloaddition reactions, potentially leading to biologically active derivatives .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinities of similar compounds to various biological targets. Such studies indicate that modifications in substituents can significantly alter binding characteristics and enhance biological activity. For example, compounds with electron-withdrawing groups like trifluoromethyl showed improved interactions with target proteins compared to their non-fluorinated counterparts .

Properties

IUPAC Name

1-prop-2-ynyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h1,3,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAARVZWFWSEJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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